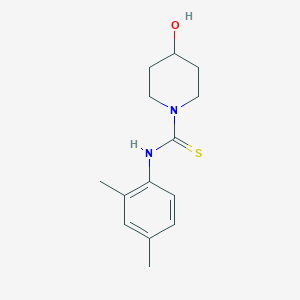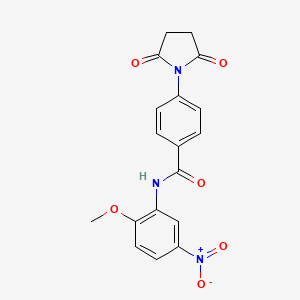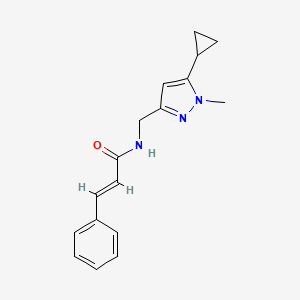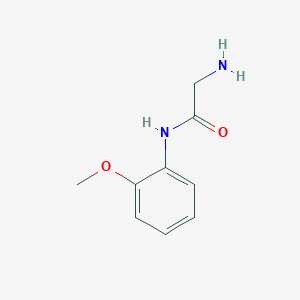![molecular formula C13H12F3NO2S B2543865 4,4,4-Trifluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]butanamide CAS No. 2380058-61-5](/img/structure/B2543865.png)
4,4,4-Trifluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4,4,4-Trifluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]butanamide” is likely to be an organic compound containing a trifluoro group, a furan ring, a thiophene ring, and an amide group. The trifluoro group is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions. It is a colorless liquid with a benzene-like odor.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan and thiophene rings, the introduction of the trifluoro group, and the formation of the amide bond. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoro group, furan ring, thiophene ring, and amide group would all contribute to its overall structure. The furan and thiophene rings are aromatic and planar, which could contribute to the compound’s stability and reactivity.Chemical Reactions Analysis
The chemical reactions of this compound would depend on its exact structure and the conditions under which it is reacted. The trifluoro group is typically quite stable and unreactive, while the furan and thiophene rings can participate in a variety of reactions. The amide group could also be involved in reactions, particularly if it is adjacent to a good leaving group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoro group could increase its lipophilicity, while the furan and thiophene rings could contribute to its aromaticity and stability. The amide group could participate in hydrogen bonding, which could influence its solubility and reactivity.Safety And Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper storage and disposal methods.
Future Directions
Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity and stability, and evaluations of its biological activity if it is a drug or biologically active compound.
Please note that this is a general analysis based on the structure of the compound and similar compounds. For a more detailed and accurate analysis, specific experimental data and literature would be needed.
properties
IUPAC Name |
4,4,4-trifluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2S/c14-13(15,16)3-1-12(18)17-6-11-5-10(8-20-11)9-2-4-19-7-9/h2,4-5,7-8H,1,3,6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKHRTSWACCMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CSC(=C2)CNC(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B2543784.png)
![N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2543785.png)

![1-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2543787.png)
![8-Oxa-2-azaspiro[4.5]decane oxalate](/img/structure/B2543792.png)

![N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-(2-furylmethyl)amine](/img/structure/B2543794.png)
![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2543796.png)
![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2543797.png)
![6-Isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2543798.png)

![2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride](/img/structure/B2543800.png)

![N-(2-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2543803.png)